molecular formula C15H21FN2O2 B11845748 tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate CAS No. 887590-04-7

tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate

Cat. No.: B11845748
CAS No.: 887590-04-7
M. Wt: 280.34 g/mol
InChI Key: UQCFQYTUUKYZME-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H19FN2O2. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the fluorophenyl group and the tert-butyl ester group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the interactions between small molecules and biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-3-(4-fluorophenyl)azetidine-1-carboxylate
  • tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(((4-fluorophenyl)amino)methyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research applications, particularly in the synthesis of complex molecules and the study of biological interactions.

Properties

CAS No.

887590-04-7

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl 3-[(4-fluoroanilino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-12(16)5-7-13/h4-7,11,17H,8-10H2,1-3H3

InChI Key

UQCFQYTUUKYZME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=C(C=C2)F

Origin of Product

United States

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